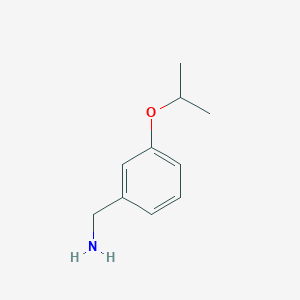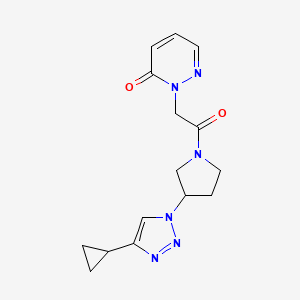
Methyl 3-vinylbenzoate
Overview
Description
Methyl 3-vinylbenzoate: is an organic compound with the molecular formula C10H10O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a vinyl group is attached to the benzene ring at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-vinylbenzoate can be synthesized through the esterification of 3-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Heck Reaction: Another method involves the Heck reaction, where 3-bromobenzoic acid is reacted with ethylene in the presence of a palladium catalyst to form 3-vinylbenzoic acid, which is then esterified with methanol.
Industrial Production Methods: Industrial production of this compound often involves the esterification of 3-vinylbenzoic acid with methanol using continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-vinylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form methyl 3-ethylbenzoate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the vinyl group can be replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: 3-vinylbenzoic acid or 3-formylbenzoic acid.
Reduction: Methyl 3-ethylbenzoate.
Substitution: 3-bromo- or 3-nitrobenzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 3-vinylbenzoate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. It serves as a monomer in the production of specialty plastics and resins.
Biology: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It is involved in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: this compound is employed in the manufacture of coatings, adhesives, and sealants. Its reactivity and stability make it suitable for industrial applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of methyl 3-vinylbenzoate involves its interaction with specific molecular targets and pathways. In chemical reactions, the vinyl group can participate in polymerization and cross-linking processes, leading to the formation of complex structures. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Methyl 4-vinylbenzoate: Similar structure but with the vinyl group at the para position.
Ethyl 3-vinylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: Methyl 3-vinylbenzoate is unique due to the presence of the vinyl group at the meta position, which influences its reactivity and properties. This positional isomerism allows for distinct chemical behavior and applications compared to its para and ortho counterparts.
Properties
IUPAC Name |
methyl 3-ethenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUHNGECMPIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-50-5 | |
| Record name | methyl 3-ethenylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)



![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)
